N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE
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Overview
Description
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzo[d]thiazole moiety attached to a phenyl ring, which is further connected to a benzamide structure with a methylsulfonyl group
Mechanism of Action
Target of Action
The compound N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE is primarily targeted against Mycobacterium tuberculosis . The primary target of this compound within the bacterium is DprE1 , a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction results in the disruption of arabinogalactan biosynthesis, leading to the weakening of the bacterial cell wall . This weakening ultimately leads to the death of the bacterium .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall and is crucial for the survival and pathogenicity of Mycobacterium tuberculosis . By inhibiting DprE1, the compound disrupts the synthesis of arabinogalactan, leading to the death of the bacterium .
Result of Action
The primary result of the compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the synthesis of arabinogalactan, a crucial component of the bacterial cell wall . This disruption weakens the cell wall, leading to the death of the bacterium .
Action Environment
The compound is air stable and has a high melting point . It is soluble in ethanol, methanol, acetic acid, and DMSO . These properties suggest that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzo[d]thiazole core, followed by its functionalization with a phenyl group. The final step involves the introduction of the benzamide moiety with a methylsulfonyl group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization, chromatography, and distillation are commonly used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in the formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d]thiazol-2-yl)phenyl)benzamide: Lacks the methylsulfonyl group, which may affect its solubility and bioactivity.
2-(benzo[d]thiazol-2-yl)aniline: Contains an aniline group instead of the benzamide moiety, leading to different chemical properties and applications.
4-(benzo[d]thiazol-2-yl)phenyl)methanesulfonamide: Features a methanesulfonamide group, which can alter its reactivity and biological activity.
Uniqueness
N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-METHANESULFONYLBENZAMIDE is unique due to the combination of its benzo[d]thiazole core, phenyl ring, benzamide structure, and methylsulfonyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)19-9-5-2-6-16(19)20(24)22-15-12-10-14(11-13-15)21-23-17-7-3-4-8-18(17)27-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSUZXMIEVIWLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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